molecular formula C10H16O B8101864 (1s,3s,5r,7r)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane CAS No. 936-91-4

(1s,3s,5r,7r)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane

Cat. No.: B8101864
CAS No.: 936-91-4
M. Wt: 152.23 g/mol
InChI Key: AGHSZSJVJPSERC-JIOCBJNQSA-N
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Description

(1S,3S,5R,7R)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane is a tricyclic ether compound characterized by a rigid bicyclo[5.1.0]octane core fused with an oxirane (epoxide) ring. The stereochemistry at positions 1, 3, 5, and 7 defines its spatial arrangement, with methyl groups at positions 3, 8, and 8 contributing to its structural uniqueness. This compound’s molecular formula is inferred as C₉H₁₄O, with a molecular weight of 138.20 g/mol.

Properties

IUPAC Name

(1S,3S,5R,7R)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3/t6-,7+,8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHSZSJVJPSERC-JIOCBJNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC3(C(C2)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]3[C@H](C3(C)C)C[C@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21218-11-1, 936-91-4
Record name rel-(1R,3R,5S,7S)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name (+)-3-Carene epoxide
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Record name (1S-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
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Record name [1S-(1α,3β,5β,7α)]-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Preparation Methods

Reaction Overview

The most widely cited synthesis involves dehydrobromination of 4-bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol using sodium methoxide in methanol. This method, reported by Choubal and Bassett (1991), achieves a 64% yield under mild conditions (20°C, 7 hours). The reaction proceeds via an E2 elimination mechanism, where the methoxide ion abstracts a β-hydrogen adjacent to the bromine atom, forming the oxatricyclic framework (Figure 1).

Table 1: Reaction Parameters for Dehydrobromination

ParameterValue
Starting Material4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
ReagentSodium methoxide (NaOMe)
SolventMethanol
Temperature20°C
Time7 hours
Yield64%

Stereochemical Control

The stereoselectivity arises from the spatial arrangement of the bicyclic precursor. The trans-diaxial configuration of the bromine and β-hydrogen in the bicyclo[4.1.0]heptane system ensures syn-elimination, favoring the (1S,3S,5R,7R) stereoisomer. Computational studies suggest that the transition state adopts a chair-like conformation, minimizing steric hindrance between the methyl groups at C3 and C8.

Limitations and Modifications

While this method provides moderate yields, scalability is hindered by the limited availability of the brominated precursor. Alternative bases, such as potassium tert-butoxide in THF, have been explored but resulted in reduced yields (≤45%) due to competing side reactions.

Oxidation of 3-Carene

Epoxidation Strategy

A second approach involves the oxidation of 3-carene (a monoterpene abundant in pine resin) to form the 3,4-epoxycarane intermediate, which is subsequently isomerized to the target compound. This method leverages the natural abundance of 3-carene, making it cost-effective for industrial-scale production.

Table 2: Oxidation and Isomerization Conditions

StepReagents/ConditionsOutcome
Epoxidationm-CPBA in CH2Cl2, 0°C3,4-Epoxycarane (70–80% yield)
Acid-Catalyzed IsomerizationH2SO4 (0.5 mol%), 50°C(1S,3S,5R,7R)-isomer (55–60% yield)

Mechanistic Insights

The epoxidation of 3-carene with meta-chloroperbenzoic acid (m-CPBA) proceeds via a concerted electrophilic addition, forming the 3,4-epoxide with retention of configuration. Subsequent acid-catalyzed isomerization involves a carbocation rearrangement (Figure 2):

  • Protonation of the epoxide oxygen generates an oxonium ion.

  • Ring-opening forms a tertiary carbocation at C3.

  • Hydride shift from C8 to C5 stabilizes the carbocation, followed by cyclization to the tricyclic structure.

Stereoselectivity Challenges

The isomerization step produces a mixture of stereoisomers, with the (1S,3S,5R,7R) configuration predominating (55–60% diastereomeric excess). Polar solvents like acetic acid improve selectivity by stabilizing the transition state through hydrogen bonding.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionDehydrobromination3-Carene Oxidation
Starting Material CostHigh (synthetic precursor)Low (natural product)
Yield64%55–60% (isomerization step)
Stereoselectivity>95% de55–60% de
ScalabilityLimited by precursor synthesisSuitable for industrial scale
Environmental ImpactRequires halogenated solventsGreener (aqueous workup)

Chemical Reactions Analysis

Types of Reactions

(1s,3s,5r,7r)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Research has explored the potential of (1S,3S,5R,7R)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane as a precursor in the synthesis of bioactive compounds. Its unique structure may facilitate the development of new pharmaceuticals targeting various diseases.

Neurochemistry

The compound has been identified in metabolomics studies as a novel neurochemical. For instance, it was detected in dialysate samples during untargeted metabolomics analysis aimed at identifying new neuroactive substances . This suggests its potential role in neurological research and drug discovery.

Environmental Chemistry

Given its structural properties, this compound could serve as a model compound in environmental studies assessing the degradation pathways of similar organic compounds in ecosystems.

Case Study 1: Neurochemical Detection

In a study conducted by the NIH Metabolomics Workbench, this compound was identified among other metabolites in dialysate samples from brain extracellular fluid. The study aimed to elucidate novel neurochemicals and their concentrations under varying experimental conditions . This highlights the compound's relevance in understanding brain chemistry and potential therapeutic targets.

Case Study 2: Synthesis of Derivatives

Research into the synthesis of derivatives from this compound has demonstrated its utility in creating compounds with enhanced pharmacological properties. Various synthetic routes have been explored to modify its structure while retaining biological activity.

Mechanism of Action

The mechanism by which (1s,3s,5r,7r)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous tricyclic and bicyclic ethers with methyl branches, emphasizing stereochemical, physicochemical, and functional differences. Key comparisons include:

Structural and Stereochemical Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Biological Role
(1S,3S,5R,7R)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane C₉H₁₄O 138.20 3,8,8-Trimethyl, 4-oxa (1S,3S,5R,7R) Undocumented (inferred: pheromone/agrochemical)
4,8-Dioxatricyclo[5.1.0.03,5]octane C₆H₈O₂ 112.13 Base tricyclic structure Not specified Chemical intermediate
Isoascaridol (1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane C₁₀H₁₆O₂ 168.23 4-Isopropyl, 7-methyl (1S,2R,4R,7R) Natural product/potential semiochemical
exo-Brevicomin C₈H₁₄O₂ 142.20 5-methyl, 7-(1’-hydroxyethyl) (1R,5R,7R) Bark beetle aggregation pheromone
  • Stereochemical Specificity : The target compound’s (1S,3S,5R,7R) configuration contrasts with Isoascaridol’s (1S,2R,4R,7R) and exo-Brevicomin’s (1R,5R,7R). Such stereochemical nuances significantly influence receptor binding in biological systems .
  • Functional Groups : Unlike exo-Brevicomin, which contains a hydroxyl group, the target compound lacks polar functional groups, suggesting higher hydrophobicity and volatility .

Physicochemical Properties

  • Molecular Weight : The target compound (138.20 g/mol) is lighter than Isoascaridol (168.23 g/mol) but heavier than 4,8-Dioxatricyclo[5.1.0.03,5]octane (112.13 g/mol), reflecting methyl substitution effects .
  • Volatility : Methyl groups likely reduce volatility compared to hydroxyl-containing analogs (e.g., exo-Brevicomin), aligning with pheromones requiring controlled release .

Research Findings and Data Gaps

  • Stereochemical Confirmation : VCD spectroscopy, as applied to similar compounds (e.g., (–)-(1S,3S,4S,5R,7R,8R,11S)-146 in ), is critical for verifying absolute configuration .
  • Biological Activity: No direct data exist for the target compound. Comparative analysis with Isoascaridol and exo-Brevicomin suggests possible roles in pest management .
  • Physicochemical Data : Experimental measurements (e.g., boiling point, density) are absent but can be extrapolated from analogs (e.g., 4,8-Dioxatricyclo[5.1.0.03,5]octane’s boiling point: 189.3°C ).

Biological Activity

(1S,3S,5R,7R)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane is a bicyclic compound with a unique structure that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on available research.

  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.2334 g/mol
  • CAS Registry Number : 35671-18-2
  • IUPAC Name : (1S,3S,5R,7R)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane

Biological Activity Overview

The biological activity of (1S,3S,5R,7R)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane has been linked to its structural features that allow it to interact with biological systems effectively.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , which is particularly relevant in the context of increasing antibiotic resistance. Studies have shown that derivatives of oxatricyclo compounds can inhibit bacterial growth and have potential applications in developing new antimicrobial agents.

Insect Repellent Activity

The compound has also been studied for its insect repellent properties . Similar compounds in the oxatricyclo family have been noted for their effectiveness in repelling mosquitoes and other pests. This suggests that (1S,3S,5R,7R)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane could serve as a natural alternative to synthetic insect repellents.

Anti-Cancer Potential

Preliminary studies suggest that certain structural analogs of this compound may possess anti-cancer properties . The mechanism involves the disruption of cellular processes in cancer cells through the activation of apoptosis pathways or inhibition of cell proliferation.

Synthesis Methods

The synthesis of (1S,3S,5R,7R)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane can be achieved through several methods:

  • Epoxidation Reactions : Utilizing epoxidation techniques to introduce oxygen into the bicyclic structure.
  • Cyclization Reactions : Employing cyclization strategies involving terpene precursors to form the desired tricyclic framework.

Case Studies and Research Findings

StudyFindings
Tremelling et al., 1983Identified potential antimicrobial properties in related compounds and discussed their mechanisms of action against bacterial strains .
University of Bath ThesisExplored the synthesis of oxatricyclo compounds and their applications in creating insect repellents with enhanced efficacy .
PubChem DatabaseCompiled data on various derivatives showing promising anti-cancer activities through targeted molecular interactions .

Q & A

Q. What are the key synthetic strategies for (1S,3S,5R,7R)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane?

The synthesis of this bicyclic ether involves stereoselective cyclization and methyl-branching strategies. A common approach is the epoxidation of pre-organized dienes followed by acid-catalyzed cyclization. For example, similar bicyclic ethers (e.g., pheromones like exo-brevicomin) are synthesized via Sharpless asymmetric epoxidation or enzymatic resolution to control stereochemistry . Purification is typically achieved using preparative gas chromatography (GC) or silica-gel chromatography, with GC retention indices (e.g., 390–413) serving as benchmarks for structural validation .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the bicyclic framework and methyl group positions. For instance, quaternary carbons in the oxatricyclo system show distinct shifts at δ 90–110 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular formula (C10_{10}H16_{16}O2_2, MW 168.2328) and detects fragmentation patterns, such as loss of methyl groups or oxygen atoms .
  • IR Spectroscopy : Stretching vibrations for ether linkages (C-O-C) appear near 1100 cm1^{-1}, while methyl groups show symmetric/asymmetric bending at ~1375/1450 cm1^{-1} .

Q. How is purity assessed for this compound?

Purity is validated using GC with flame ionization detection (FID) or chiral stationary phases (e.g., Chiralpak® AD-H) to separate stereoisomers. Retention indices (e.g., 390–413) and enantiomeric excess (>90%) are standard metrics .

Advanced Research Questions

Q. How can conformational isomerism impact experimental data interpretation?

The compound’s rigid bicyclic framework may exhibit chair-boat or axial-equatorial conformational equilibria, detectable via temperature-dependent NMR or IR spectroscopy. For example, studies on 3,5,8-trioxabicyclo[5.1.0]octane derivatives reveal energy barriers (ΔG‡ ~10–15 kcal/mol) between conformers using ab initio calculations . X-ray crystallography (e.g., Acta Crystallographica data) resolves absolute configurations and validates computational models .

Q. What advanced techniques resolve stereochemical contradictions in synthesis?

  • Electronic Circular Dichroism (ECD) : Experimental ECD spectra are compared with time-dependent DFT (TD-DFT) calculations to assign absolute configurations. For example, discrepancies in diastereomer ratios can be resolved by matching Cotton effects to computed transitions .
  • Cross-Validation : Combine GC retention data with optical rotation ([α]D) and NOESY NMR to confirm stereochemical assignments. In pheromone studies, mismatched GC and optical data often indicate epimerization during synthesis .

Q. How do computational models predict reactivity and stability?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates strain energies, HOMO-LUMO gaps, and transition states for ring-opening reactions. For instance, the 4-oxatricyclo system’s strain energy (~25 kcal/mol) correlates with its reactivity in nucleophilic substitutions . Molecular dynamics (MD) simulations further predict solvation effects and aggregation behavior in biological assays .

Q. What methodologies analyze its role as a semiochemical in ecological studies?

  • Field Bioassays : Pair gas chromatography-electroantennography (GC-EAD) with Y-tube olfactometers to test insect attraction. For example, Dendroctonus bark beetles respond to enantiomeric ratios (e.g., 95:5) of structurally related bicyclic ethers .
  • Isotope Labeling : 13^{13}C-labeled analogs track metabolic pathways in arthropods, while deuterated derivatives quantify degradation rates in environmental matrices .

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